2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
Overview
Description
The compound 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is a brominated ketone with a trifluoromethyl group attached to the phenyl ring. While the provided papers do not directly discuss this compound, they offer insights into similar brominated aromatic ketones and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of brominated aromatic ketones typically involves halogenation reactions where a bromine atom is introduced into the aromatic ring or the side chain of a ketone. For instance, the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2 as the brominating reagent, resulting in a yield of 64.7% with a purity of 90.2% . This suggests that a similar approach could be used for synthesizing 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, with the potential for optimization to improve yield and purity.
Molecular Structure Analysis
The molecular structure of brominated aromatic ketones can be determined using various spectroscopic methods, including NMR and X-ray diffraction. For example, the structure of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one was elucidated using single-crystal X-ray diffraction . The molecular structure of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone could similarly be analyzed to confirm the position of the bromine and trifluoromethyl groups and to understand the overall geometry of the molecule.
Chemical Reactions Analysis
Brominated aromatic ketones can participate in various chemical reactions, including halogen exchange and cycloadditions. For example, 1,2-Didehydro-3- and -4-(trifluoromethoxy)benzene were generated from brominated precursors and could be intercepted with furan in a [4+2] cycloaddition . This indicates that 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone may also be reactive towards nucleophiles and could be used as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones can be influenced by the presence of substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups such as trifluoromethyl can affect the molecule's reactivity and stability. The molecular electrostatic potential of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, showed that the negative charge is localized over the C=O group, while the positive region is over the rings . This suggests that the C=O group in 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone would also carry a significant negative charge, potentially affecting its reactivity.
Scientific Research Applications
Agrochemical and Pharmaceutical Research
- Summary of Application : “2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests .
- Results or Outcomes : Over 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Antitumor Agents
- Summary of Application : A derivative of “2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone”, known as 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, has been used in the synthesis of a key intermediate of the antitumor agent sorafenib.
- Results or Outcomes : The synthesis of this intermediate is a crucial step in the production of sorafenib, an antitumor agent.
Synthesis of Alpha-Bromoketones
- Summary of Application : “2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone” can be used in the synthesis of alpha-bromoketones from secondary alcohols .
- Results or Outcomes : The synthesis of alpha-bromoketones is a crucial step in the production of various organic compounds .
Trifluoromethylation of Chloroaromatics
- Summary of Application : A derivative of “2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone” has been used in the trifluoromethylation of chloroaromatics .
- Results or Outcomes : The trifluoromethylation of chloroaromatics is a crucial step in the production of various organic compounds .
Synthesis of Lipophilic Drugs
- Summary of Application : “2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone” can be used in the synthesis of lipophilic drugs .
- Results or Outcomes : The synthesis of lipophilic drugs is a crucial step in the production of various pharmaceutical compounds .
Trifluoromethylation of Chloroaromatics
Safety And Hazards
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIYNLSEBAYCBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380896 | |
Record name | 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone | |
CAS RN |
2003-10-3 | |
Record name | 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2003-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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